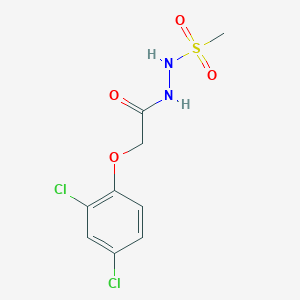

2-(2,4-dichlorophenoxy)-N'-methanesulfonylacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dichlorophenoxy)-N’-methanesulfonylacetohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenoxy and methanesulfonyl groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is broadleaf weeds . It acts as a selective herbicide that kills dicots without affecting monocots .

Mode of Action

2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide mimics natural auxin at the molecular level . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production . This leads to abnormal growth, senescence, and plant death .

Biochemical Pathways

The compound affects the phytohormone signal transduction pathways in plant tillers . Significant effects are observed on auxin, cytokinin, abscisic acid (ABA), gibberellin (GA), and brassinosteroid signaling . The role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

A related compound, 2,4-dichlorophenoxyacetic acid, has been studied in rats . After oral administration, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .

Result of Action

The result of the action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is the death of the target plants . It causes uncontrolled growth in plants, leading to withering of leaves, curling of stems, and eventually, plant death .

Action Environment

The action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide can be influenced by environmental factors. It is highly soluble in water , and may persist in aquatic systems under certain conditions . Biological decomposition of pesticides is an expressive and effective way for the removal of these compounds from the environment .

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions .

Cellular Effects

The effects of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide on various types of cells and cellular processes are complex and multifaceted . This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide within cells and tissues is a complex process . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with methanesulfonyl chloride, followed by the addition of hydrazine hydrate. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N’-methanesulfonylacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N’-methanesulfonylacetohydrazide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit plant growth.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

Mecoprop: A phenoxy herbicide with a similar mode of action.

Uniqueness

2-(2,4-Dichlorophenoxy)-N’-methanesulfonylacetohydrazide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

2-(2,4-Dichlorophenoxy)-N'-methanesulfonylacetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and toxicological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenoxy group, which is known for its herbicidal properties, combined with a methanesulfonylacetohydrazide moiety. This unique structure may contribute to its biological effects.

The biological activity of this compound can be understood through its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting proteases involved in viral replication. Similar compounds have shown efficacy against viral proteases, disrupting the viral life cycle by preventing the production of functional proteins necessary for replication.

- Cellular Effects : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by generating DNA damage and interfering with cell cycle progression. For instance, studies on related thiosemicarbazide derivatives demonstrated significant cytotoxicity against gastric cancer cell lines through mechanisms involving DNA intercalation and cell cycle arrest .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MKN74 (gastric cancer) | 85.04 | Induces apoptosis |

| Compound 2 | BJ (human skin fibroblast) | 631.45 | Selective cytotoxicity |

Both compounds exhibited preferential toxicity towards cancer cells over normal cells, indicating potential therapeutic applications .

Neurotoxicity

Conversely, the compound's structural analogs have been associated with neurotoxic effects. Specifically, 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide related to the compound , has been shown to induce degeneration in midbrain dopaminergic neurons at certain concentrations. This raises concerns regarding the safety profile of such compounds in agricultural and therapeutic contexts .

Case Studies

- Acute Poisoning Cases : Reports of acute poisoning from 2,4-D highlight severe health impacts associated with exposure. One case involved a young female who ingested the herbicide and presented with neurological symptoms leading to death despite intensive care . This underscores the potential risks associated with compounds containing similar moieties.

- Chronic Exposure Studies : Epidemiological studies have linked chronic exposure to 2,4-D with various health issues, including reproductive toxicity and renal effects in animal models. These findings suggest that while there may be therapeutic potentials for derivatives like this compound, caution must be exercised regarding their safety profiles .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O4S/c1-18(15,16)13-12-9(14)5-17-8-3-2-6(10)4-7(8)11/h2-4,13H,5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWMKZANZVZPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.